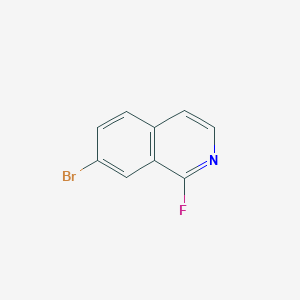

7-Bromo-1-fluoroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFN |

|---|---|

Molecular Weight |

226.04 g/mol |

IUPAC Name |

7-bromo-1-fluoroisoquinoline |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H |

InChI Key |

OKIIJDPMUYFZCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2F)Br |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 7 Bromo 1 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for functionalizing electron-poor aromatic rings. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this intermediate to form, the aromatic ring must be substituted with at least one strong electron-withdrawing group. wikipedia.orgmasterorganicchemistry.com

In 7-Bromo-1-fluoroisoquinoline, the pyridine (B92270) nitrogen acts as a powerful electron-withdrawing group, significantly lowering the electron density at the C-1 position (ortho to the nitrogen). This activation facilitates the attack of nucleophiles at this carbon. The high electronegativity of the fluorine atom further enhances the electrophilicity of the C-1 position, making it highly susceptible to SNAr reactions. rsc.orgrsc.org The fluorine atom can be readily displaced by a variety of oxygen, nitrogen, and sulfur nucleophiles, allowing for the introduction of diverse functional groups while leaving the C-7 bromine atom untouched for subsequent transformations. rsc.org This selective reactivity is a cornerstone of its utility in multistep synthetic sequences.

While the SNAr reaction itself does not typically create a new stereocenter at the aromatic ring, stereoselectivity can be achieved through the use of chiral nucleophiles. Furthermore, the development of organocatalysis has enabled asymmetric nucleophilic aromatic substitution. For instance, reactions using chiral organocatalysts, such as those derived from cinchona alkaloids, can create chiral molecules by controlling the facial selectivity of the nucleophilic attack. wikipedia.org Such strategies could potentially be applied to this compound to synthesize enantiomerically enriched products, which are of significant interest in medicinal chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net In these reactions, a palladium catalyst is commonly used to couple an organic halide with an organometallic reagent. nobelprize.org The reactivity of organic halides in the key oxidative addition step typically follows the order: I > Br > Cl > F. wikipedia.org This reactivity trend allows for the highly selective functionalization of the C-7 bromine in this compound, without disturbing the inert C-1 fluorine bond.

The bromine atom at the C-7 position serves as an effective handle for a suite of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction : This reaction involves the coupling of the C-7 bromine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov It is a versatile and widely used method for forming new C(sp²)–C(sp²) bonds and is known for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govmdpi.com

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples the C-7 bromine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is a powerful method for vinylic substitution and proceeds with high stereoselectivity, typically favoring the trans product. organic-chemistry.orgdiva-portal.org

Sonogashira Reaction : This reaction forms a C(sp²)–C(sp) bond by coupling the C-7 bromine with a terminal alkyne. walisongo.ac.idlibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It is highly valued for its reliability and operational simplicity under mild conditions. rsc.org

Buchwald–Hartwig Amination : This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the C-7 bromine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation has become a preferred method for the synthesis of aryl amines due to its broad substrate scope and milder conditions compared to classical methods. wikipedia.orglibretexts.org

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling at C-7 of Bromo-Heterocycles

| Reaction | Coupling Partner | Catalyst / Pre-catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, PPh₃ | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O |

| Heck | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)₂, PdCl₂ | P(o-tolyl)₃, PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Pyrrolidine | THF, DMF |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

This table provides generalized conditions based on established protocols for similar bromo-aromatic and bromo-heterocyclic substrates. Specific conditions may require optimization.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone of synthetic organic chemistry, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at the C7 position serves as a versatile handle for such transformations, allowing for the introduction of a wide array of functional groups. The classic Ullmann reaction, which involves the copper-promoted coupling of two aryl halides to form a biaryl, is a foundational example of this type of chemistry. organic-chemistry.orgiitk.ac.inbyjus.com While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient catalytic systems.

Ullmann-type reactions are not limited to biaryl synthesis and encompass a range of copper-catalyzed nucleophilic aromatic substitution reactions. organic-chemistry.org These reactions can be used to form C-N, C-O, and C-S bonds, significantly expanding the synthetic utility of this compound. For instance, the amination of aryl halides, a process to form C-N bonds, can be achieved using copper catalysts. nih.govnih.govchemistryviews.orgchemrxiv.org These reactions often employ a copper(I) salt, a ligand, and a base to facilitate the coupling of an amine with the aryl halide. The development of new ligand systems has enabled these reactions to proceed at room temperature, increasing their applicability to complex and sensitive substrates. nih.gov

Another important copper-mediated transformation is cyanation, which introduces a nitrile group onto the aromatic ring. The Rosenmund-von Braun reaction is the classic method, but it often requires high temperatures and stoichiometric amounts of copper(I) cyanide. More contemporary methods utilize catalytic amounts of copper and various cyanide sources. tezu.ernet.inscispace.comrsc.org For example, an efficient domino halogen exchange-cyanation procedure for aryl bromides has been developed using a CuI/KI system with a diamine ligand, which proceeds under milder conditions and simplifies product purification. scispace.com The cyano group is a valuable synthetic intermediate that can be further transformed into amines, carboxylic acids, and other functional groups.

The general mechanism for many of these copper-catalyzed cross-coupling reactions is thought to involve the oxidative addition of the aryl halide to a low-valent copper species, followed by reaction with the nucleophile and subsequent reductive elimination to afford the product and regenerate the catalyst. organic-chemistry.org The choice of ligand is crucial for the success of these reactions, as it modulates the reactivity and stability of the copper catalyst.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Ullmann Condensation | Cu, high temperature | Biaryls, Aryl ethers, Aryl amines | Formation of C-C, C-O, and C-N bonds. organic-chemistry.orgiitk.ac.inbyjus.com |

| Copper-Catalyzed Amination | CuI, Ligand (e.g., diamine), Base, Amine | Aryl amines | Can be performed at room temperature with appropriate ligands. nih.govnih.govchemistryviews.org |

| Copper-Catalyzed Cyanation | CuI, KI, Ligand, NaCN or other cyanide source | Aryl nitriles | Milder conditions compared to traditional Rosenmund-von Braun reaction. tezu.ernet.inscispace.comrsc.org |

C-H Functionalization and Annulation Reactions of Halogenated Isoquinolines

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient approach to molecular synthesis. For halogenated isoquinolines like this compound, C-H activation strategies offer a complementary approach to traditional cross-coupling methods, allowing for the modification of the isoquinoline (B145761) core at positions not occupied by halogens.

Regioselective C-H Activation on the Isoquinoline Skeleton

The isoquinoline skeleton possesses several C-H bonds with differing reactivities, which can be selectively targeted for functionalization. The presence of the nitrogen atom and the halogen substituents on the this compound ring influences the electronic properties and, consequently, the regioselectivity of C-H activation reactions. The nitrogen atom can act as an internal directing group, guiding the catalyst to specific C-H bonds, typically those in close proximity, such as the C8 position.

While specific studies on the C-H activation of this compound are not extensively detailed in the provided search results, the principles of C-H activation on related halogenated aza-aromatic systems are well-established. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for these transformations. These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and silyl (B83357) groups, directly onto the isoquinoline core. The inherent reactivity of the C-H bonds can also be exploited. For instance, the C1 position of isoquinoline is known to be susceptible to nucleophilic attack, and this reactivity can be harnessed for functionalization, although in the case of this compound, this position is already substituted with a fluorine atom.

Annulation Strategies to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for the synthesis of complex polycyclic aromatic and heteroaromatic systems. Starting from this compound, annulation strategies can be employed to construct more elaborate molecular architectures. These reactions often proceed through a sequence of C-H activation and/or cross-coupling steps.

One common approach involves the palladium-catalyzed reaction of an aryl halide with a suitably functionalized coupling partner that can subsequently cyclize onto the isoquinoline ring. For example, the coupling of an o-halonitroarene with a β-haloenal, -enone, or -ester can lead to intermediates that, upon reductive cyclization, form fused quinoline (B57606) or phenanthridine-type structures. researchgate.net While this example doesn't directly involve this compound, the underlying principles are applicable. The bromine at C7 could be used as a handle for an initial cross-coupling reaction, and a subsequent C-H activation or another coupling reaction could lead to the desired annulation.

The construction of fused ring systems is of significant interest as it can lead to novel compounds with potentially interesting photophysical, electronic, or biological properties. The strategic combination of the existing halogen functionalities on this compound with modern C-H functionalization and annulation techniques provides a rich platform for the exploration of new chemical space.

Transformations Involving the Nitrogen Heteroatom

The nitrogen atom in the isoquinoline ring is a key site of reactivity, influencing the electronic properties of the entire molecule and providing a handle for various chemical transformations.

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it nucleophilic and basic, allowing it to readily undergo N-alkylation reactions. Treatment of this compound with an alkyl halide would be expected to yield the corresponding N-alkylisoquinolinium salt. This quaternization of the nitrogen atom significantly alters the electronic properties of the ring system, making it more electron-deficient and activating it towards nucleophilic attack.

N-oxidation is another fundamental transformation of the isoquinoline nitrogen. Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), would convert the nitrogen atom to an N-oxide. This transformation also has a profound impact on the reactivity of the isoquinoline ring. The N-oxide oxygen can act as an internal directing group for subsequent functionalization reactions and can also activate adjacent C-H bonds.

Influence of Halogenation on Nitrogen Reactivity

The presence of the electron-withdrawing bromine and fluorine atoms on the this compound ring system has a significant electronic effect on the reactivity of the nitrogen heteroatom. These halogens pull electron density away from the aromatic system through their inductive effects, which in turn reduces the electron density on the nitrogen atom.

This decrease in electron density makes the nitrogen atom less basic and less nucleophilic compared to unsubstituted isoquinoline. Consequently, reactions such as N-alkylation and N-oxidation may require more forcing conditions to proceed. The reduced basicity of the nitrogen would be reflected in a lower pKa value for the conjugate acid of this compound compared to isoquinoline itself.

Advanced Applications and Synthetic Utility of 7 Bromo 1 Fluoroisoquinoline Derivatives

7-Bromo-1-fluoroisoquinoline as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct electrochemical properties and reactivity of its two halogen atoms. The carbon-bromine bond at the C7 position is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the highly robust carbon-fluorine bond at the C1 position. This reactivity difference is the key to its versatility, allowing for site-selective modifications of the isoquinoline (B145761) core.

Precursor for Complex Natural Product Synthesis Analogues

Halogenated isoquinolines serve as critical starting materials for the synthesis of analogues of complex natural products, particularly marine alkaloids which often feature the isoquinoline core. nih.govrsc.org For example, 7-bromoisoquinoline (B118868) has been utilized in the preparation of estrone (B1671321) cortistatin analogues through Suzuki-Miyaura coupling, a reaction that introduces a new carbon-carbon bond at the site of the bromine atom. chemicalbook.com This strategy highlights how the bromo group can act as a linchpin for connecting the isoquinoline core to other complex fragments.

The synthesis of fascaplysin (B45494) derivatives, a class of marine alkaloids with potent anticancer properties, often involves the manipulation of halogenated precursors. mdpi.com The strategic introduction of substituents on the isoquinoline framework is crucial for tuning the biological activity and selectivity of these molecules. mdpi.com While direct syntheses starting from this compound are not extensively documented in this specific context, its potential is evident. A synthetic chemist could first use the more reactive C7-Br bond to introduce a key structural element of a natural product via cross-coupling, and then, under harsher conditions, modify the C1-F position or leave it to modulate the electronic properties of the final analogue. This stepwise approach is fundamental to creating a library of related compounds for structure-activity relationship (SAR) studies. rsc.org

Building Block for Multifunctional Heterocyclic Scaffolds

The ability to perform sequential, regioselective reactions makes this compound an ideal building block for constructing multifunctional heterocyclic scaffolds. The initial functionalization at the C7 position can be followed by a different transformation at the C1 position, leading to a densely substituted isoquinoline core. This approach is invaluable in medicinal chemistry, where access to novel, diverse, and high-quality building blocks is essential for improving the quality of candidate drugs. csmres.co.uk

Strategic Diversification of the Isoquinoline Core

The true synthetic power of this compound lies in the strategic diversification of the isoquinoline nucleus. The presence of two distinct "handles" allows for a programmed introduction of various substituents, leading to a vast chemical space of novel compounds.

Introduction of Diverse Functional Groups at Halogenated Positions

Modern transition-metal-catalyzed cross-coupling reactions are the primary tools for functionalizing the halogenated positions of this compound. The C7-Br bond is readily engaged in a variety of these transformations under relatively mild conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the C7 position and various aryl or vinyl boronic acids or esters. libretexts.orgorganic-chemistry.orgwikipedia.org This method is robust, tolerant of many functional groups, and is a standard procedure for creating biaryl structures.

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction, which couples terminal alkynes with aryl halides using palladium and copper co-catalysts, is employed. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is instrumental in building rigid scaffolds and extending the carbon framework. soton.ac.uk

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. wikipedia.orgorganic-chemistry.orglibretexts.org By reacting the C7-Br position with primary or secondary amines, diverse amine functionalities can be installed on the isoquinoline core. nih.govresearchgate.net

The following interactive table summarizes representative cross-coupling reactions that can be applied to the C7-Br position of this compound, based on standard methodologies for aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C (Aryl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base | C-N |

After the initial functionalization at C7, the less reactive C1-F bond can be targeted. While direct cross-coupling on an Ar-F bond is challenging, it is not impossible with specialized catalysts. More commonly, the fluorine acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of O-, N-, and S-based nucleophiles.

Synthesis of Densely Functionalized Isoquinoline Derivatives

The sequential application of the reactions described above allows for the synthesis of isoquinoline derivatives with a high degree of functionalization. A typical synthetic sequence might involve a palladium-catalyzed coupling at the C7 position, followed by an SNAr reaction at the C1 position.

For example, one could first perform a Sonogashira coupling with trimethylsilylacetylene (B32187) at the C7 position. After deprotection of the silyl (B83357) group, the resulting terminal alkyne could undergo further reactions. Subsequently, treatment with a nucleophile like sodium methoxide (B1231860) would replace the C1-fluorine with a methoxy (B1213986) group. This two-step process transforms the starting material into a 1-methoxy-7-ethynylisoquinoline, a densely functionalized scaffold ready for further chemical exploration. This strategic, stepwise functionalization is a powerful method for generating molecular complexity and diversity.

Innovation in Chemical Synthesis Driven by Halogenated Isoquinoline Intermediates

The demand for complex, highly functionalized molecules, particularly in the fields of drug discovery and materials science, has been a major driver of innovation in synthetic chemistry. Versatile building blocks like this compound are at the heart of this progress. The need to selectively and efficiently modify such scaffolds has spurred the development of more sophisticated and powerful synthetic methods.

For instance, the challenge of achieving regioselectivity in the cross-coupling of polyhalogenated arenes has led to the design of highly specialized palladium catalysts and phosphine (B1218219) ligands. These advanced catalyst systems can differentiate between various carbon-halogen bonds with remarkable precision, a feat that was difficult to achieve with earlier generations of catalysts. researchgate.net The ability to perform a Suzuki coupling at a C-Br bond while leaving a C-F bond intact is a direct result of this innovation.

Furthermore, the desire to create densely functionalized isoquinolines has encouraged the development of one-pot and cascade reactions, where multiple transformations occur in a single reaction vessel. These processes improve efficiency, reduce waste, and streamline the synthesis of complex targets. The unique electronic and steric environment of halogenated isoquinolines makes them excellent test substrates for these novel methodologies, pushing the boundaries of what is possible in chemical synthesis.

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-1-fluoroisoquinoline, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example:

- Bromination : React 1-fluoroisoquinoline with N-bromosuccinimide (NBS) in anhydrous DCM at 0–5°C to favor bromination at the 7-position .

- Fluorination : Use Balz-Schiemann or halogen-exchange reactions with KF in polar aprotic solvents (e.g., DMF) under inert atmospheres to retain fluorine stability .

- Key Parameters : Temperature control (<10°C), solvent polarity, and stoichiometric ratios are critical for minimizing side products like dihalogenated derivatives.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm) and coupling patterns reveal substituent positions.

- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine attachment to the aromatic ring .

- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (expected m/z ≈ 239.98 for C₉H₅BrFN⁺) and isotopic patterns for Br .

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly useful for distinguishing positional isomers .

Q. What are the key physical and chemical properties influencing experimental design?

- Methodological Answer :

- Solubility : Limited solubility in water; use DMSO or THF for biological assays.

- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C .

- Reactivity : Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances electron-withdrawing effects, affecting π-π stacking in ligand-receptor studies .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in halogenation reactions?

- Methodological Answer :

- DFT Calculations : Compare activation energies for bromination at C7 vs. other positions. Basis sets (e.g., B3LYP/6-311+G(d,p)) model electron density and steric effects .

- Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys) propose feasible pathways by analyzing substituent directing effects and reaction databases .

- Case Study : For this compound, meta-directing fluorine at C1 favors bromination at C7 over C5/C6 .

Q. How to resolve contradictions in reported biological activity data for halogenated isoquinolines?

- Methodological Answer :

- Data Triangulation : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to isolate target-specific effects.

- Control Experiments : Test metabolites or degradation products (e.g., dehalogenated derivatives) to rule out off-target interactions .

- Structural Analogues : Use 7-Bromo-1-fluoro and 5-Bromo-1-fluoro isomers to map SAR trends, noting fluorine’s role in enhancing binding affinity .

Q. What strategies optimize purity for catalytic applications (e.g., cross-coupling reactions)?

- Methodological Answer :

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes trace dihalogenated impurities.

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to recover crystals with >98% purity (validate via HPLC, λ = 254 nm) .

- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(dba)₂ for Suzuki-Miyaura coupling; the latter reduces homocoupling byproducts .

Q. How to design stability studies for long-term storage in biological buffers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.